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molecular formula C13H13BrO3 B8730983 6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one

6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one

Cat. No. B8730983
M. Wt: 297.14 g/mol
InChI Key: XXOIZWTYBCTRNE-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

A solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (8.2 g, 38.13 mmol), dihydro-pyran-3-one (4.96 g, 49.57 mmol) and pyrrolidine (4.12 mL, 49.57 mmol) in toluene (80 mL) was stirred at 50° C. for 1 h. The temperature was increased to reflux, and the reaction was refluxed for 22 h. Additional dihydro-pyran-3-one (0.5 g 5 mmol) was added and the mixture was refluxed for an additional 24 h. The mixture was allowed to reach r.t., and then water (50 mL) followed by EtOAc (100 mL) was added. The organic layer was concentrated and the residue was purified by flash chromatography using a gradient of heptane to 40% EtOAc in heptane to give the title compound (9 g, 79% yield): 1H NMR (500 MHz, CDCl3) δ ppm 1.57 (m, 1 H), 1.72 (ddd, 1 H), 1.96 (m, 1 H), 2.12 (m, 1 H), 2.71 (m, 2 H), 3.51 (d, 1 H), 3.58 (m, 1 H), 3.86 (m, 2 H), 6.96 (d, 1 H), 7.57 (dd, 5 H), 7.97 (d, 4 H); MS (ES+) m/z 297 [M+H]+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[O:12]1[CH2:17][CH2:16][CH2:15][C:14](=O)[CH2:13]1.N1CCCC1.O>C1(C)C=CC=CC=1.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:11][C:14]1([CH2:15][CH2:16][CH2:17][O:12][CH2:13]1)[CH2:9][C:8]2=[O:10]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
4.96 g
Type
reactant
Smiles
O1CC(CCC1)=O
Name
Quantity
4.12 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CC(CCC1)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 22 h
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an additional 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to reach r.t.
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CC3(COCCC3)OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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